molecular formula C16H20F3N5O3S B2443852 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 2097913-73-8

2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2443852
CAS No.: 2097913-73-8
M. Wt: 419.42
InChI Key: BAURPBKQVQSDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, provided as a high-purity material for research applications. The compound features a complex molecular structure that incorporates several pharmacologically relevant motifs, including an imidazolidinedione (hydantoin) core, a piperidine ring, and a 4-methylthiazole acetamide group . The presence of the 2,2,2-trifluoroethyl group on the hydantoin moiety is a common strategy in medicinal chemistry to influence the compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. Compounds containing similar piperidine and heterocyclic scaffolds have been investigated for their potential to inhibit biologically significant enzymes, such as dipeptidyl peptidase-IV (DPP-IV) . DPP-IV inhibitors are a recognized class of therapeutic agents used in the treatment of type 2 diabetes, and research into novel inhibitors remains an active area of investigation . Furthermore, the 1,3-thiazole ring is a privileged structure in drug discovery, frequently found in molecules with diverse biological activities. Therefore, this compound serves as a valuable building block or intermediate for researchers in medicinal chemistry and drug discovery programs. It can be utilized in the synthesis and optimization of novel bioactive molecules, the study of structure-activity relationships (SAR), and in vitro screening against various enzymatic targets. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

2-[4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O3S/c1-10-8-28-14(20-10)21-12(25)6-22-4-2-11(3-5-22)23-7-13(26)24(15(23)27)9-16(17,18)19/h8,11H,2-7,9H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAURPBKQVQSDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide , hereafter referred to as compound A , is a synthetic molecule that incorporates diverse functional groups known for their biological activities. This article reviews the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Compound A features a complex structure characterized by:

  • Piperidine ring : Contributes to the compound's ability to interact with biological targets.
  • Thiazole moiety : Known for its role in various biological activities including antimicrobial and anticancer effects.
  • Trifluoroethyl group : Enhances lipophilicity and may improve bioavailability.

The molecular formula of compound A is C_{15}H_{18}F_3N_3O_2S, with a molecular weight of approximately 363.38 g/mol.

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance:

  • Mechanism of Action : Compounds containing thiazole and imidazolidinone rings have shown efficacy against various bacterial strains by disrupting cell wall synthesis and inhibiting protein synthesis. This suggests that compound A may possess similar mechanisms due to its structural components.

Anticancer Activity

Research indicates that derivatives of thiazoles and imidazolidinones can induce apoptosis in cancer cells:

  • Case Study : A related thiazole derivative demonstrated an IC50 value of 27.3 μM against breast cancer cell lines (T47D), indicating potential effectiveness in targeting malignant cells . Compound A may exhibit comparable cytotoxicity due to its structural similarities.

Structure-Activity Relationship (SAR)

The biological activity of compound A can be attributed to its unique structure. The presence of the trifluoroethyl group is significant as it enhances metabolic stability and lipophilicity, which are crucial for drug-like properties.

Structural FeatureImpact on Activity
Piperidine ringIncreases interaction with receptors
Thiazole moietyExhibits antimicrobial and anticancer properties
Trifluoroethyl groupEnhances bioavailability

Pharmacological Applications

Given its promising biological activities, compound A could be explored for various therapeutic applications:

  • Antimicrobial Agent : Due to its potential effectiveness against resistant bacterial strains.
  • Anticancer Drug : Further studies could elucidate its mechanism in cancer cell apoptosis.
  • Neuroprotective Effects : Compounds with similar structures have shown potential in treating neurological disorders.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Synthesis optimization requires a multi-step approach:

  • Nucleophilic substitution for introducing the trifluoroethyl group onto the imidazolidinone core.
  • Amide coupling between the piperidine intermediate and the thiazol-2-ylacetamide moiety using reagents like EDCI/HOBt .
  • Purification via column chromatography or preparative HPLC to achieve >95% purity, confirmed by NMR and LC-MS . Critical parameters include reaction temperature (0–25°C for sensitive steps) and solvent selection (e.g., DMF for polar intermediates) .

Q. How can structural characterization be performed to confirm the compound’s identity?

A combination of spectroscopic and computational methods is essential:

  • 1H/13C NMR to verify substituent positions on the piperidine and imidazolidinone rings .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
  • IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups . Computational tools (e.g., DFT calculations) can predict spectra for comparison with experimental data .

Q. What in vitro assays are suitable for preliminary biological activity assessment?

Standard assays include:

  • MTT cytotoxicity assays against cancer cell lines (e.g., HCT-116, MCF-7) to evaluate antiproliferative effects .
  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based kinetic assays .
  • Binding affinity measurements via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Dose-response curves (IC50/EC50) and selectivity indices should be calculated relative to reference compounds .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with improved target selectivity?

Advanced strategies include:

  • Density Functional Theory (DFT) to map electrostatic potential surfaces and predict reactive sites .
  • Molecular docking (AutoDock Vina, Schrödinger) to model interactions with biological targets (e.g., kinases or GPCRs) .
  • Molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over time . These methods help prioritize derivatives with optimized hydrogen bonding and steric complementarity .

Q. What experimental approaches resolve contradictions in bioactivity data across studies?

Contradictions may arise from assay conditions or off-target effects. Solutions include:

  • Dose-response validation across multiple cell lines or enzymatic systems .
  • Selectivity profiling using panels of related targets (e.g., kinase family members) .
  • Solubility optimization (e.g., DMSO concentration adjustments) to ensure compound stability in assays . Structural analogs can clarify whether activity is scaffold-dependent or substituent-specific .

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

SAR strategies involve:

  • Stepwise substituent modifications (e.g., varying the trifluoroethyl group or thiazole methyl) .
  • Free-Wilson analysis to quantify contributions of individual moieties to activity .
  • 3D-QSAR modeling (CoMFA/CoMSIA) to correlate spatial features with bioactivity . Parallel synthesis and high-throughput screening accelerate SAR exploration .

Q. What methodologies assess metabolic stability and pharmacokinetic (PK) properties?

Key assays include:

  • Liver microsome incubations (human/rodent) to measure metabolic half-life (t1/2) .
  • Caco-2 permeability assays to predict intestinal absorption .
  • Plasma protein binding (ultrafiltration) to estimate free drug concentration . Structural modifications (e.g., fluorination) can enhance metabolic stability .

Technical Challenges & Solutions

Q. How can formulation challenges (e.g., poor aqueous solubility) be addressed?

Strategies include:

  • Co-solvent systems (PEG-400/TPGS) for in vitro assays .
  • Cyclodextrin inclusion complexes to enhance solubility .
  • Nanoformulations (liposomes or polymeric nanoparticles) for in vivo delivery . Physicochemical profiling (logP, pKa) guides excipient selection .

Q. What in vitro/in vivo toxicology profiling is recommended pre-clinically?

  • Ames test for mutagenicity .
  • hERG inhibition assay to assess cardiac risk .
  • Acute toxicity in rodents (LD50 determination) . Histopathology and serum biochemistry (ALT/AST) evaluate organ-specific effects .

Cross-Disciplinary Approaches

Q. How can medicinal chemistry integrate with computational biology for mechanistic studies?

  • Cheminformatics pipelines (KNIME, Pipeline Pilot) link chemical data to biological outcomes .
  • Network pharmacology identifies off-target interactions and polypharmacology potential .
  • AI-driven drug design (e.g., generative adversarial networks) proposes novel analogs .
    Collaborative workflows between synthetic chemists and computational biologists are critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.